molecular formula C10H7ClN6O B14358675 6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine CAS No. 90185-62-9

6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine

Cat. No.: B14358675
CAS No.: 90185-62-9
M. Wt: 262.65 g/mol
InChI Key: JNEIFCCSTSDCLO-UHFFFAOYSA-N
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Description

6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine is a heterocyclic compound that features a purine core substituted with a chloro group and a methoxypyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine typically involves the reaction of 6-chloropurine with 2-methoxypyrimidine-4-boronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to improve efficiency and yield. The reaction conditions would be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like DMF or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopurine derivative, while oxidation might produce a purine N-oxide.

Scientific Research Applications

6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. The chloro and methoxypyrimidinyl groups can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, thereby modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-chloro-6-methylpyrimidine
  • 6-chloro-2-methoxypyrimidin-4-amine
  • N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine

Uniqueness

6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro group and a methoxypyrimidinyl moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

CAS No.

90185-62-9

Molecular Formula

C10H7ClN6O

Molecular Weight

262.65 g/mol

IUPAC Name

6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine

InChI

InChI=1S/C10H7ClN6O/c1-18-10-12-3-2-5(15-10)8-16-7(11)6-9(17-8)14-4-13-6/h2-4H,1H3,(H,13,14,16,17)

InChI Key

JNEIFCCSTSDCLO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=N1)C2=NC3=C(C(=N2)Cl)NC=N3

Origin of Product

United States

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